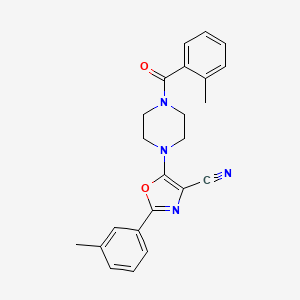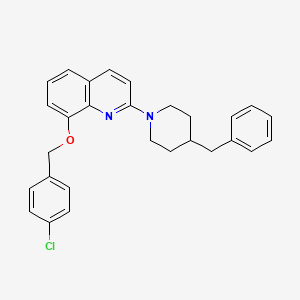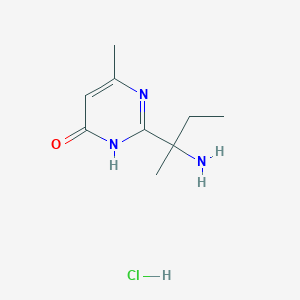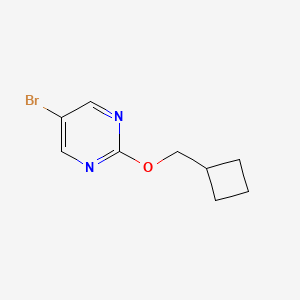
5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. The compound is commonly referred to as MBPPOC and is known for its ability to act as a potent inhibitor of certain enzymes and receptors in the human body. In
Scientific Research Applications
Synthesis and Antimicrobial Activities
A study on the synthesis of novel 1,2,4-triazole derivatives, including compounds structurally related to 5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile, demonstrated potential antimicrobial activities. These compounds were synthesized from various ester ethoxycarbonylhydrazones with primary amines and showed good to moderate activities against test microorganisms (Bektaş et al., 2007).
Antibacterial Activity of Novel Derivatives
Another study focused on the synthesis and antibacterial activity of novel 5-(4-methyl-1H-1,2,3-triazole)methyl oxazolidinones, which are structurally similar, showcasing strong in vitro antibacterial activity against susceptible and resistant Gram-positive pathogenic bacteria. The study indicated that specific substitutions at the phenyl C4 position and the presence of a 4-methyl-1,2,3-triazole moiety significantly affect antibacterial activity (Phillips et al., 2009).
Potential in High Explosive Materials
Research on tetrazolyl triazolotriazine, which shares a common functional group with this compound, has revealed its application as a new insensitive high explosive. This compound's synthesis, characterization, and evaluation highlight its potential as a safe and stable high explosive material (Snyder et al., 2017).
Antimicrobial and Anti-Proliferative Properties
A series of 1,4-disubstituted 1,2,3-triazole derivatives, related in structure and synthetic route to the compound , were synthesized and evaluated for their antimicrobial properties. These compounds exhibited moderate to good activities against Gram-positive, Gram-negative bacterial strains, and fungal strains, showcasing their potential as antimicrobial agents (Jadhav et al., 2017).
properties
IUPAC Name |
5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-16-6-5-8-18(14-16)21-25-20(15-24)23(29-21)27-12-10-26(11-13-27)22(28)19-9-4-3-7-17(19)2/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCPXOQOLLDVJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-7-[(2-methylphenyl)methyl]-8-{4-[(naphthalen-1-yl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2508924.png)
![5-{[(4-Methoxyphenyl)sulfonyl]methyl}-2-furoic acid](/img/structure/B2508926.png)

![N-(2-(6-(ethylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2508929.png)

![3-methoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2508933.png)

![[4-[3-(4-Bromo-3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]phenyl]-(4-chlorophenyl)methanone](/img/structure/B2508935.png)

![(2Z)-8-ethoxy-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2508940.png)

![N-(2-chlorobenzyl)-2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2508942.png)
